molecular formula C5H4BF2NO2 B1585997 2,6-Difluoropyridine-4-boronic acid CAS No. 401816-16-8

2,6-Difluoropyridine-4-boronic acid

Cat. No.: B1585997
CAS No.: 401816-16-8
M. Wt: 158.9 g/mol
InChI Key: KMEJCVYIVUQTSP-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-4-boronic acid is a chemical compound with the empirical formula C5H4BF2NO2 . It has a molecular weight of 158.90 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with fluorine atoms and at the 4th position with a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C5H4BF2NO2 and it has a molecular weight of 158.90 .

Scientific Research Applications

Fluorescent Chemosensors Development

2,6-Difluoropyridine-4-boronic acid plays a crucial role in the development of selective fluorescent chemosensors. These chemosensors exploit the unique interaction of boronic acid with cis-1,2- or 1,3-diols, forming five- or six-membered rings. This interaction is utilized in creating fluorescent sensors for probing carbohydrates and bioactive substances, enhancing detection capabilities in biomedical research and diagnostics. Recent advances in this field have led to the development of sensors with improved fluorescence intensity, excitation and emission wavelengths, quantum yields, and water solubility, making them more effective for biological applications (Huang et al., 2012).

Electronic Communication and Binding Cooperativity

Research on diborylated bithiophenes, which may incorporate this compound derivatives, has shown significant findings regarding electronic communication between boron centers and cooperativity effects in binding. These studies contribute to the understanding of electronic delocalization and the influence of boron-based compounds on the electronic properties of organic materials. Such insights are valuable for the design of new materials with tailored electronic and optical properties for electronic devices (Sundararaman et al., 2006).

Colorimetric Sensing of Ions

This compound derivatives have been explored for their potential in colorimetric turn-on sensing of ions, such as fluoride ions in water/chloroform mixtures. The binding of fluoride ions induces a red-shift in the low-energy absorption band, leading to a visible color change. This property is attributed to an intramolecular charge transfer process, demonstrating the potential of boronic acid derivatives in environmental monitoring and the detection of analytes with simple colorimetric methods (Wade & Gabbaï, 2009).

Advances in Borylation Chemistry

The field of borylation chemistry, which often involves the use of boronic acids including this compound, has seen significant advancements. These compounds are integral to developing new synthetic methodologies, offering routes to diverse chemical structures. Their application extends to catalysis, material science, and organic synthesis, where they contribute to the creation of novel compounds and materials with enhanced properties and functionalities (Lawson & Melen, 2017).

Pharmaceutical Applications

Boronic acid compounds, including derivatives of this compound, are explored for their potential in pharmaceutical applications. Their unique structural features allow for the development of enzyme inhibitors, agents for cancer therapy, and mimics of antibodies that recognize important biological saccharides. This versatility underlines the importance of boronic acid compounds in the ongoing search for new therapeutic agents and diagnostic tools (Yang et al., 2003).

Safety and Hazards

This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it is recommended to avoid inhalation, contact with skin and eyes, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

(2,6-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJCVYIVUQTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376416
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401816-16-8
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoropyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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